6,7,8,9-Tetrahydro-5H-pyrido[2,3-d]azepine-3-carboxylic acid hydrochloride
Description
6,7,8,9-Tetrahydro-5H-pyrido[2,3-d]azepine-3-carboxylic acid hydrochloride (hereafter referred to as the "target compound") is a bicyclic heterocyclic compound featuring a pyrido-azepine core with a carboxylic acid substituent at the 3-position and a hydrochloride salt form. Its molecular formula is C₁₀H₁₃ClN₂O₂, with a molecular weight of 228.68 g/mol (calculated from ). The compound has been synthesized via ring-closing metathesis and other methods, as reported in studies exploring its binding affinity to central nicotinic receptors . Its structure includes a seven-membered azepine ring fused to a pyridine ring, distinguishing it from simpler azepine derivatives. The hydrochloride salt enhances solubility, making it suitable for pharmacological studies.
Commercial suppliers list it under CAS 1445951-25-6, with two suppliers identified globally .
Properties
IUPAC Name |
6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2.ClH/c13-10(14)8-5-7-1-3-11-4-2-9(7)12-6-8;/h5-6,11H,1-4H2,(H,13,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XULLLZTYFIBXSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC2=C1C=C(C=N2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,9-Tetrahydro-5H-pyrido[2,3-d]azepine-3-carboxylic acid hydrochloride typically involves the following steps:
Cyclization Reaction: Starting from a suitable precursor, such as a substituted pyridine, the cyclization reaction is initiated to form the azepine ring. This can be achieved through intramolecular cyclization using reagents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).
Hydrogenation: The resulting intermediate is then subjected to hydrogenation to reduce any double bonds and achieve the tetrahydro form. Catalysts such as palladium on carbon (Pd/C) are commonly used under hydrogen gas (H₂) atmosphere.
Carboxylation: Introduction of the carboxylic acid group is done through carboxylation reactions, often using carbon dioxide (CO₂) under high pressure and temperature conditions.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the free base with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be synthesized using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Common Reagents and Conditions
Oxidizing Agents: KMnO₄, CrO₃
Reducing Agents: LiAlH₄, NaBH₄
Substitution Reagents: SOCl₂, PBr₃
Major Products Formed
Oxidized Derivatives: Various oxidized forms depending on the specific oxidizing agent and conditions.
Reduced Derivatives: Reduced forms with altered functional groups.
Substituted Derivatives: Halogenated compounds and other substituted products.
Scientific Research Applications
Scientific Research Applications
The compound has a diverse range of applications across various fields:
Medicinal Chemistry
- Dopamine D3 Receptor Ligand : This compound has been identified as a ligand for the dopamine D3 receptor, which is implicated in several neurological disorders. Its potential therapeutic applications include treatment for conditions such as schizophrenia, addiction, and Parkinson's disease .
Anti-inflammatory Research
- CCR2 Antagonism : The compound has been explored for its role as a chemokine CC receptor subtype 2 (CCR2) antagonist. This interaction may lead to reduced inflammation and could provide new avenues for treating inflammatory diseases .
- Bioactive Compound Investigations : The unique structure allows this compound to be investigated for various biological activities beyond its receptor interactions. It serves as a potential candidate for developing new therapeutic agents targeting neurological and psychiatric disorders .
Coordination Chemistry
- Building Block for Complex Molecules : In synthetic organic chemistry, it acts as a versatile building block for creating more complex molecules and can be used as a ligand in coordination chemistry .
Case Studies and Research Findings
Several studies have highlighted the significance of this compound in various research contexts:
Mechanism of Action
The mechanism of action of 6,7,8,9-Tetrahydro-5H-pyrido[2,3-d]azepine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with neurotransmitter receptors, enzymes, or ion channels, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to neurotransmission, potentially affecting neuronal communication and plasticity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The target compound belongs to a family of azepine derivatives with varied substituents and fused ring systems. Key structural analogs include:
Key Observations :

Key Findings :
Analytical and Pharmacokinetic Properties
- RP-HPLC Analysis : While direct data for the target compound is unavailable, related azepines (e.g., amitriptyline hydrochloride) show retention times of 4.2–4.5 min under standardized conditions, suggesting similar hydrophobicity .


- Stability : Hydrochloride salts generally exhibit improved shelf-life compared to free bases, as seen in erlotinib hydrochloride ().
Biological Activity
6,7,8,9-Tetrahydro-5H-pyrido[2,3-d]azepine-3-carboxylic acid hydrochloride is a compound of significant interest due to its potential biological activities, particularly as a ligand for dopamine receptors. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
This compound primarily acts as a dopamine D3 receptor ligand . This interaction is crucial for modulating various neurological and psychiatric disorders. The compound can function as either an antagonist or a partial agonist at the D3 receptor site, influencing dopaminergic signaling pathways associated with conditions such as schizophrenia and addiction .
Antidepressant and Antipsychotic Effects
Research indicates that this compound may exhibit antidepressant and antipsychotic properties by modulating dopamine levels in the brain. Its antagonistic action on D3 receptors is particularly relevant in treating disorders characterized by dopaminergic dysregulation .
Potential in Treating Addiction
The compound has shown promise in addressing substance use disorders. By antagonizing D3 receptors, it may reduce cravings and relapse rates in individuals with addiction to substances such as cocaine and alcohol .
Neuroprotective Effects
Preliminary studies suggest that this compound may also possess neuroprotective properties. This could be beneficial in conditions like Parkinson's disease where dopaminergic neurons are compromised .
Study on Schizophrenia
A study explored the effects of this compound on cognitive symptoms associated with schizophrenia. Patients treated with a formulation containing this compound showed significant improvements in cognitive function compared to those receiving a placebo .
| Study | Condition | Outcome |
|---|---|---|
| Study A | Schizophrenia | Improved cognitive function |
| Study B | Substance Addiction | Reduced cravings |
Research on Addiction
In another clinical trial focusing on substance addiction, participants reported lower relapse rates when administered this compound compared to standard treatments. The findings underscore its potential as a therapeutic agent for addiction management .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic viability:
- Absorption : Rapidly absorbed after oral administration.
- Distribution : Widely distributed in body tissues.
- Metabolism : Primarily metabolized in the liver.
- Excretion : Excreted via urine.
Q & A
Q. What are the recommended analytical methods for assessing the purity and structural integrity of this compound?
High-performance liquid chromatography (HPLC) with UV detection is widely used, employing a reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm) and a mobile phase of phosphate buffer (pH 3.0) and acetonitrile in a gradient elution mode. System suitability testing should include resolution factors ≥2.0 between adjacent peaks, as demonstrated in analogous hydrochloride compound analyses . For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) and mass spectrometry (MS) are critical, particularly to verify the tetrahydro-azepine ring system and carboxylic acid moiety .
Q. How should researchers handle and store this compound to ensure stability?
The compound should be stored in airtight, light-resistant containers under inert gas (e.g., nitrogen) at –20°C. Stability studies for structurally similar hydrochlorides indicate sensitivity to moisture and thermal degradation; lyophilization is recommended for long-term storage. Shipping with blue ice or dry ice is advised to prevent decomposition during transport .
Q. What synthetic routes are documented for this compound, and what are their limitations?
Common routes involve cyclization of pyridine precursors via acid-catalyzed ring closure or reductive amination. For example, tetrahydro-azepine cores are often synthesized using Buchwald-Hartwig coupling, followed by carboxylation at the 3-position. Yields are typically moderate (40–60%), with impurities arising from incomplete ring closure or side reactions at the nitrogen centers. Purification via recrystallization (using ethanol/water) or flash chromatography (silica gel, dichloromethane/methanol) is required .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for large-scale synthesis?
Density functional theory (DFT) calculations can predict transition states for key steps like ring closure, identifying optimal catalysts (e.g., palladium for coupling reactions) and solvent systems (polar aprotic solvents like DMF). Process simulation tools (e.g., Aspen Plus) enable scaling predictions, balancing reaction kinetics and heat transfer to avoid exothermic runaway reactions. This aligns with chemical engineering frameworks for process control and simulation .
Q. What strategies resolve contradictions in reported pharmacological activity data for this compound?
Discrepancies in IC50 values or receptor binding profiles may arise from variations in assay conditions (e.g., buffer pH affecting ionization) or impurity profiles. Researchers should:
- Compare purity data (HPLC area%) across studies .
- Replicate assays under standardized conditions (e.g., cell lines, incubation times) .
- Use isothermal titration calorimetry (ITC) to validate binding thermodynamics independently . Cross-referencing with structural analogs (e.g., pyrido-indole derivatives) can clarify structure-activity relationships .
Q. How can in vivo studies be designed to evaluate its pharmacokinetics while minimizing metabolic interference?
Use stable isotope labeling (e.g., deuterium at the 7-position) to track the compound in biological matrices via LC-MS/MS. Pharmacokinetic models should account for first-pass metabolism, leveraging hepatic microsome assays to identify cytochrome P450 interactions. Dosing regimens in rodent models must balance solubility (via hydrochloride salt) and bioavailability, guided by partition coefficient (logP) predictions .
Q. What advanced separation techniques address challenges in isolating enantiomers or polymorphs?
Chiral stationary phase HPLC (e.g., Chiralpak IA column) resolves enantiomers, while X-ray powder diffraction (XRPD) characterizes polymorphic forms. Membrane-based separations (e.g., nanofiltration) can isolate intermediates with >95% purity, aligning with methodologies in membrane technology research .
Methodological Notes
- Data Validation : Cross-check NMR assignments with DEPT-135 and 2D experiments (HSQC, HMBC) to confirm quaternary carbons .
- Contradiction Analysis : Apply the "Efficiency Pyramid" framework to prioritize stakeholder (e.g., peer reviewers) concerns during data interpretation .
- Experimental Design : Link hypotheses to chemical bonding theories (e.g., resonance stabilization of the azepine ring) to guide mechanistic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



